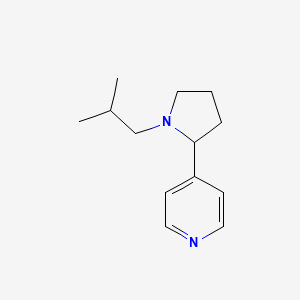
4-(1-Isobutylpyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Isobutylpyrrolidin-2-yl)pyridine is a versatile small molecule scaffold with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . This compound is characterized by a pyridine ring substituted with a pyrrolidine ring, which is further substituted with an isobutyl group. It is used in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isobutylpyrrolidin-2-yl)pyridine typically involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the desired pyridine derivative
Industrial Production Methods
Industrial production methods for this compound may involve the use of Grignard reagents, which are added to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at elevated temperatures to afford substituted pyridines . Additionally, mechanochemically activated magnesium metal can be used for the direct C-4-H alkylation of pyridines with alkyl halides .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Isobutylpyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as alkyl halides or aryl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Pyridine N-oxides: Formed from oxidation reactions.
Dihydropyridines or Piperidines: Formed from reduction reactions.
Substituted Pyridines or Pyrrolidines: Formed from substitution reactions.
Aplicaciones Científicas De Investigación
4-(1-Isobutylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Isobutylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity, which enhances its binding to target proteins . The compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
4-(1-Isobutylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.
Pyrrolidine-2-one: A pyrrolidine ring with a ketone group.
Pyrrolidine-2,5-diones: Pyrrolidine rings with two ketone groups.
Prolinol: A pyrrolidine ring with a hydroxyl group.
These compounds share the pyrrolidine ring structure but differ in their functional groups and overall chemical properties, which can lead to different biological activities and applications.
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
4-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C13H20N2/c1-11(2)10-15-9-3-4-13(15)12-5-7-14-8-6-12/h5-8,11,13H,3-4,9-10H2,1-2H3 |
Clave InChI |
AZFOIOPEINNATJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCCC1C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



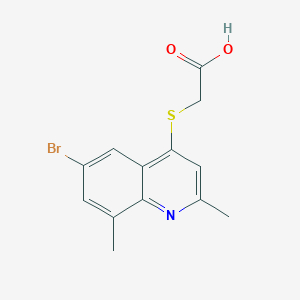

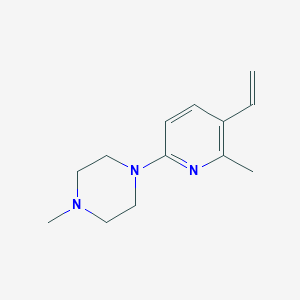
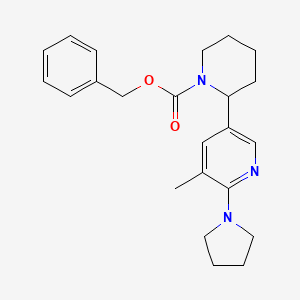
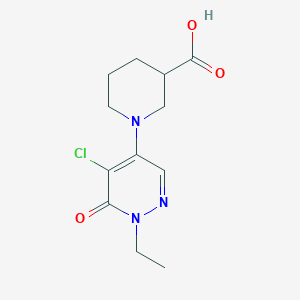
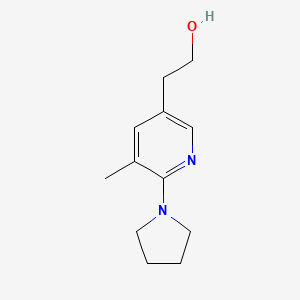

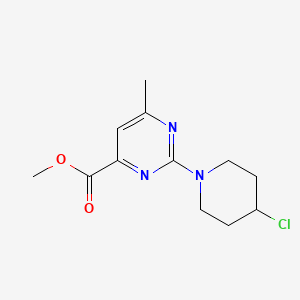


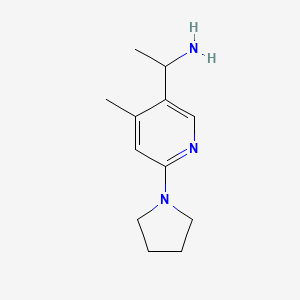

![4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11803139.png)
